molecular formula C24H18N2O4S2 B11679044 (5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11679044
M. Wt: 462.5 g/mol
InChI Key: MTIZOBXTKGIBAK-KGENOOAVSA-N
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Description

(5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring benzyl and nitrobenzylidene groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate benzylidene derivatives with thiazolidinone precursors. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with thiazolidinone under basic conditions.

    Cyclization Reactions: Formation of the thiazolidinone ring through cyclization of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of nitro groups to amines using reducing agents.

    Substitution: Nucleophilic substitution reactions involving the benzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

Industry

In the industrial sector, this compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-3-benzyl-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives with varying substituents. Examples include:

  • (5E)-3-benzyl-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-benzyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of benzyl and nitrobenzylidene groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C24H18N2O4S2

Molecular Weight

462.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18N2O4S2/c27-22-19(12-18(13-20(22)26(29)30)11-16-7-3-1-4-8-16)14-21-23(28)25(24(31)32-21)15-17-9-5-2-6-10-17/h1-10,12-14,27H,11,15H2/b21-14+

InChI Key

MTIZOBXTKGIBAK-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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